[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride
Description
[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride is a pyridine derivative characterized by a chlorinated pyridine ring substituted with a methylaminomethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Notably, confirms its historical availability as a 6-membered heterocycle, though it is currently discontinued commercially .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIUFZOXQOQCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 6-chloropyridine-3-carbaldehyde
Reagent: Methylamine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. Nitenpyram Metabolites ()
Metabolites of the neonicotinoid insecticide nitenpyram share the 6-chloropyridin-3-yl backbone but differ in substituents:
- N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine : Features ethyl and methyl groups on the amine, with an ethene spacer.
- N-((6-Chloropyridin-3-yl)methyl)ethanamine : Simplest derivative with a single ethylamine chain.
Key Differences :
- The metabolites lack the dihydrochloride salt, reducing water solubility compared to the target compound.
- Ethyl/methyl substituents may alter metabolic stability and bioavailability in biological systems .
B. Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride ()
This compound introduces a carboxylate ester at the pyridine 3-position, creating a hybrid structure with both hydrophilic (dihydrochloride) and lipophilic (ester) regions.
Key Differences :
C. (6-Thien-2-ylpyridin-3-yl)methylamine Dihydrochloride ()
Replaces the chlorine atom with a thiophene ring, altering electronic properties.
Key Differences :
- Thiophene’s electron-rich nature modifies the pyridine ring’s electron density, affecting reactivity in synthesis or target binding.
- Sulfur in thiophene enables unique π-π stacking or hydrogen-bonding interactions, which chlorine cannot facilitate .
Physicochemical and Application-Based Comparison
Research Findings and Analytical Methods
- Metabolite Identification : employed GC-MS to characterize nitenpyram metabolites, a method applicable to the target compound for purity analysis or degradation studies .
- Synthetic Utility : highlights the role of dihydrochloride salts in stabilizing amines for pharmaceutical use, a property shared by the target compound .
- Electronic Effects : Thiophene substitution () demonstrates how heterocycle variations impact electronic profiles, guiding structure-activity relationship (SAR) studies for the chlorinated analogue .
Biological Activity
[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride, with the molecular formula C₇H₉ClN₂·2HCl and a molecular weight of 156.61 g/mol, is recognized primarily for its role as a metabolite of the neonicotinoid insecticide acetamiprid. This compound exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission in both insects and mammals.
The primary mechanism of action involves the compound acting as an agonist at nAChRs. This interaction leads to:
- Propagation of nerve signals : By mimicking acetylcholine, it facilitates the transmission of nerve impulses.
- Induction of paralysis in insects : The compound disrupts cholinergic pathways, leading to paralysis and eventual death in target insect species.
The synthesis of this compound typically involves the reaction between 6-chloropyridine-3-carbaldehyde and methylamine under controlled conditions. The reaction is usually performed in solvents like ethanol or methanol at reflux temperatures.
Synthetic Route Overview
| Starting Material | Reagent | Reaction Conditions |
|---|---|---|
| 6-chloropyridine-3-carbaldehyde | Methylamine | Ethanol/Methanol, Reflux |
Biological Activity Summary
-
Interaction with nAChRs :
- Acts as an agonist.
- Facilitates neurotransmission.
- Causes paralysis in insects.
-
Potential Therapeutic Applications :
- Structural similarities suggest possible interactions with other biological receptors, including sigma receptors, which could have implications in medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide | Contains an acetamide group | Different pharmacological properties |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | Features a cyclopropane ring | Different reactivity due to ring strain |
| Nitenpyram | C-nitro compound with ethyl and chlorinated pyridine moieties | Broader spectrum of insecticidal activity |
Case Studies and Research Findings
Recent studies have highlighted the neurotoxic effects of related compounds on human neural cells. For instance, research involving imidacloprid and λ-cyhalothrin has shown that exposure to neonicotinoids can lead to significant alterations in protein expression and cellular viability in neurospheroids derived from human brain tumors, suggesting potential neurotoxic effects similar to those posed by this compound .
Notable Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
